1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl groups and pyrrolidine-2,5-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the ethoxyphenyl derivatives, followed by the formation of the pyrrolidine-2,5-dione core. Key steps include:
Formation of Ethoxyphenyl Derivatives: Ethoxybenzene is subjected to nitration, reduction, and subsequent functional group transformations to yield 4-ethoxyphenyl intermediates.
Pyrrolidine-2,5-Dione Formation: The ethoxyphenyl intermediates are reacted with maleic anhydride under controlled conditions to form the pyrrolidine-2,5-dione core.
Coupling Reactions: The final step involves coupling the pyrrolidine-2,5-dione core with piperazine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The ethoxyphenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic derivatives, reduced pyrrolidine compounds, and substituted ethoxyphenyl derivatives.
Scientific Research Applications
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The ethoxyphenyl groups and pyrrolidine-2,5-dione core are believed to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDINE: Shares the pyrrolidine-2,5-dione core but lacks the piperazine moiety.
4-ETHOXYPHENYL-PIPERAZINE: Contains the ethoxyphenyl and piperazine groups but lacks the pyrrolidine-2,5-dione core.
Uniqueness
1-(4-ETHOXYPHENYL)-3-{4-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is unique due to its combination of ethoxyphenyl, piperazine, and pyrrolidine-2,5-dione moieties
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O6/c1-3-37-21-9-5-19(6-10-21)31-25(33)17-23(27(31)35)29-13-15-30(16-14-29)24-18-26(34)32(28(24)36)20-7-11-22(12-8-20)38-4-2/h5-12,23-24H,3-4,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBDTNBBHXXDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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